molecular formula C16H13N5OS B2746910 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide CAS No. 2034473-70-4

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2746910
CAS No.: 2034473-70-4
M. Wt: 323.37
InChI Key: MKQLITAZAVSTHC-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide (molecular formula: C₂₁H₂₁N₇OS; molecular weight: 419.51 g/mol; CAS: 925435-54-7) is a synthetic heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a dihydroimidazothiazole-substituted phenyl group . This structure combines aromatic and partially saturated heterocyclic systems, which are often associated with biological activity, particularly in enzyme modulation and receptor targeting.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c22-15(13-9-17-5-6-18-13)19-12-4-2-1-3-11(12)14-10-21-7-8-23-16(21)20-14/h1-6,9-10H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQLITAZAVSTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of imidazo[2,1-b]thiazole and pyrazine moieties, which contribute to its biological activity. The molecular formula is C18H17N5OC_{18}H_{17}N_5O, with a molecular weight of 341.36 g/mol. The structural diversity provided by the imidazole and thiazole rings enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds containing imidazo[2,1-b]thiazole and pyrazine scaffolds exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated the anticancer properties of similar compounds. For instance, derivatives of imidazo[2,1-b]thiazole have shown selective cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) with growth inhibition percentages ranging from 54% to 90% .
  • Antimicrobial Properties : Compounds with similar structural features have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
  • Anti-inflammatory Effects : Some derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression and inflammation. For example, certain derivatives have been identified as MK2 inhibitors, impacting pathways related to TNF-alpha synthesis .
  • DNA Interaction : Some studies suggest that imidazo[2,1-b]thiazole-containing compounds can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
  • Receptor Modulation : The structural components may allow for binding to various receptors involved in cellular signaling pathways, thus modulating their activity .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of pyrazine derivatives similar to this compound. Results indicated significant growth inhibition in multiple cancer cell lines with IC50 values ranging from 0.5 to 5 µM. Notably, one derivative displayed over 90% inhibition in NCI-H23 (non-small cell lung cancer) cells .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds. In vitro assays demonstrated that these compounds could reduce LPS-induced TNF-alpha release by up to 97% at concentrations as low as 10 µM . This suggests a strong potential for developing new anti-inflammatory agents.

Comparative Analysis of Biological Activities

CompoundStructure FeaturesBiological Activity
This compoundImidazo[2,1-b]thiazole + PyrazineAnticancer; Anti-inflammatory
3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivativesQuinazoline structureAntimicrobial; Anticancer
5-Amino-pyrazolesPyrazole coreAnti-inflammatory; Anticancer

Scientific Research Applications

Structural Overview

The compound features several notable moieties:

  • Imidazo[2,1-b]thiazole : Known for its diverse biological properties.
  • Pyrazine : Often associated with pharmacological activities.
  • Carboxamide group : Enhances biological activity by improving solubility and bioavailability.

Research indicates that compounds containing imidazo[2,1-b]thiazole and pyrazine scaffolds exhibit a range of pharmacological effects. The following table summarizes the biological activities associated with this compound and related derivatives:

CompoundBiological ActivityIC50 Values
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamideAntitumor activityNot yet reported
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic AcidAnticancer1.61 µg/mL
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesSelective anticancerNot specified
3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivativesAntimicrobialNot specified

The precise mechanism of action for this compound is still under investigation. However, compounds with similar structures often interact with various biological targets such as enzymes involved in cancer progression or pathways associated with bacterial resistance.

Anticancer Research

The primary application of this compound lies in its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines, particularly those associated with kidney cancer. The unique combination of imidazo[2,1-b]thiazole and pyrazine moieties may contribute to its biological efficacy.

Antimicrobial Activity

Additionally, compounds related to this compound have shown antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents.

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Imidazothiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Phenyl Group : Introduced through coupling reactions using palladium-catalyzed cross-coupling methods.
  • Formation of the Pyrazine Ring : Involves cyclization under high-temperature conditions.
  • Formation of the Carboxamide Group : Final step involving amide formation from a carboxylic acid derivative.

Case Study 1: Antitumor Activity Assessment

A study conducted on a series of imidazo[2,1-b]thiazole derivatives revealed that modifications leading to the incorporation of pyrazine significantly enhanced their antitumor activity against renal cell carcinoma models. The results indicated a marked reduction in tumor growth rates compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds demonstrated that derivatives containing both imidazo[2,1-b]thiazole and pyrazine structures exhibited potent activity against various bacterial strains, suggesting their viability as lead compounds for antibiotic development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s activity and applications can be inferred through comparisons with structurally related derivatives. Below is a detailed analysis of key analogs:

Table 1: Comparison of Structural Features

Compound Name Core Structure Heterocyclic Substituent Key Functional Groups Biological Target/Activity
Target Compound Dihydroimidazothiazole-phenyl Pyrazine-2-carboxamide Piperazine (absent) Insufficient direct data
SRT1720 (CID: 25232708) Imidazothiazole-phenyl Quinoxaline-2-carboxamide Piperazine-methyl SIRT1 agonist (potent activator)
SRT2183 (CID: 24180126) Imidazothiazole-phenyl Naphthalene-2-carboxamide 3-Hydroxypyrrolidine-methyl SIRT1 agonist
Compound from 1,3,4-Thiadiazole Pyrazine-2-carboxamide Trifluoromethylphenylsulfonylpiperazine Anticonvulsant (74.88% inhibition)
EX-527 (CID: 24977338) Carbazole Chloro-substituted carboxamide None SIRT1 inhibitor (IC₅₀ = 0.1 μM)

Key Observations:

Heterocyclic Carboxamide Core: The target compound’s pyrazine-2-carboxamide group is distinct from SRT1720’s quinoxaline-2-carboxamide and SRT2183’s naphthalene-2-carboxamide. Quinoxaline and naphthalene derivatives exhibit stronger SIRT1 activation due to enhanced π-π stacking with enzyme pockets, whereas pyrazine-based analogs may prioritize solubility or alternative target interactions . highlights that pyrazine-2-carboxamide derivatives with phenyl substituents show superior anticonvulsant activity compared to methyl groups (74.88% inhibition), suggesting the target compound’s phenyl-dihydroimidazothiazole system may enhance bioactivity .

Imidazothiazole vs. Saturated rings often reduce oxidative degradation but may compromise affinity for planar binding sites .

Piperazine and Other Side Chains :

  • SRT1720 and SRT2183 include piperazine-methyl or hydroxypyrrolidine-methyl groups, which enhance solubility and SIRT1 binding via hydrogen bonding. The absence of such groups in the target compound suggests divergent pharmacokinetic or target selectivity profiles .

Structure-Activity Relationship (SAR) Insights

Aromatic vs. Saturated Rings :

  • Saturation in the imidazothiazole ring (target compound) may reduce enzymatic interaction potency compared to SRT1720 but improve metabolic stability .

Carboxamide Substituents: Quinoxaline (SRT1720) and naphthalene (SRT2183) groups enhance SIRT1 activation via hydrophobic interactions, whereas pyrazine (target compound) may favor alternative targets like kinases or anticonvulsant receptors .

Side Chain Modifications :

  • Piperazine or pyrrolidine groups (SRT1720/SRT2183) improve solubility and target engagement, suggesting that introducing similar substituents to the target compound could optimize its efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing imidazo[2,1-b]thiazole derivatives like N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide?

  • Methodology : Synthesis typically involves coupling reactions between imidazo[2,1-b]thiazole intermediates and phenyl-pyrazine reagents. For example:

  • Nucleophilic substitution : Brominated imidazo[2,1-b]thiazole intermediates (e.g., 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)acetic acid derivatives) can react with amines or aryl groups under palladium-catalyzed cross-coupling conditions .
  • Multistep optimization : Sequential protection/deprotection (e.g., PMB groups) and coupling with heterocyclic amines (e.g., pyrazine-2-carboxamide) ensure regioselectivity .
    • Key considerations : Monitor reaction yields using HPLC and confirm structures via 1^1H/13^13C NMR and HRMS .

Q. How can structural characterization of this compound be validated?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for small-molecule refinement to resolve bond angles and confirm the dihydroimidazothiazole-pyrrole fusion .
  • Spectroscopic analysis : Assign peaks via 1^1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR (C=O stretch ~1650 cm1^{-1}) .
  • Mass spectrometry : LC-MS/MS (e.g., Q-TOF) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antiproliferative screening : Use NCI-60 cell lines (e.g., prostate PC-3, breast MCF7) at 10 µM for 48 hours. Calculate log10_{10}GI50_{50} values; compounds with log10_{10}GI50_{50} < -4.0 warrant further study .
  • Antioxidant assays : DPPH radical scavenging (60–97% inhibition observed in related imidazothiazoles) .
  • ER stress induction : Measure caspase-3/7 activation in glioblastoma models (e.g., U87MG) .

Advanced Research Questions

Q. How does structural modification (e.g., substituents on the pyrazine ring) influence mitochondrial biogenesis via SIRT1 activation?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare analogs (e.g., SRT1720, a related SIRT1 activator) in renal proximal tubule cells (RPTCs). Assess mitochondrial DNA copy number (qPCR for ND6/NDUFB8) and oxygen consumption (Seahorse XF Analyzer) .
  • Mechanistic studies : Knockdown SIRT1/PGC-1α via siRNA to validate dependency. Use EX-527 (SIRT1 inhibitor) as a control .
    • Contradictions : While SRT1720 enhances mitochondrial recovery post-oxidative injury, some analogs may exhibit cytotoxicity in cancer models .

Q. What computational tools can predict binding interactions between this compound and oncogenic targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., BRAF V600E) or ER stress sensors (IRE1α). Validate with MD simulations (AMBER/CHARMM) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features (e.g., pyrazine’s π-π stacking) to prioritize derivatives .

Q. How can in vivo pharmacokinetics (e.g., blood-brain barrier penetration) be optimized for neuroprotective applications?

  • Methodology :

  • BBB permeability assays : Use MDCK-MDR1 monolayers to measure Papp_{app}. LogP < 3.0 and polar surface area <90 Å2^2 improve CNS penetration .
  • Rodent models : Administer 10 mg/kg (oral/IP) and quantify plasma/lung concentrations via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Data Contradictions and Resolution

Q. Why do some imidazo[2,1-b]thiazoles show cytotoxic vs. cytoprotective effects?

  • Analysis :

  • Dihydro vs. unsaturated cores : The 2,3-dihydroimidazothiazole moiety in this compound may reduce off-target kinase inhibition compared to fully aromatic analogs .
  • Dose dependency : Low doses (≤1 µM) activate SIRT1/PGC-1α, promoting mitochondrial repair, while higher doses (>10 µM) induce apoptosis via ROS overproduction .

Methodological Best Practices

Q. What analytical workflows ensure reproducibility in imidazothiazole research?

  • Recommendations :

  • Synthetic protocols : Document reaction conditions (solvent purity, catalyst lot numbers) to minimize batch variability .
  • Biological triplicates : Use ≥3 independent experiments with internal controls (e.g., staurosporine for cytotoxicity assays) .

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